2,6-Dichloro-4-nitrobenzoic acid

Catalog No.
S1924464
CAS No.
22509-50-8
M.F
C7H3Cl2NO4
M. Wt
236.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-nitrobenzoic acid

CAS Number

22509-50-8

Product Name

2,6-Dichloro-4-nitrobenzoic acid

IUPAC Name

2,6-dichloro-4-nitrobenzoic acid

Molecular Formula

C7H3Cl2NO4

Molecular Weight

236.01 g/mol

InChI

InChI=1S/C7H3Cl2NO4/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)

InChI Key

UCVGAAAMGILBOD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)[N+](=O)[O-]

Environmental Science

Application Summary: 2,6-Dichloro-4-nitrobenzoic acid is used in environmental science to study the persistence, hazard, and mitigation challenges of nitroaromatic compounds (NACs), which are prevalent pollutants due to their extensive industrial use .

Methods: The compound is often used as a standard or reference material in analytical methods to detect and quantify NACs in environmental samples, employing techniques like chromatography and spectrophotometry .

Results: Studies have shown that NACs, including 2,6-Dichloro-4-nitrobenzoic acid, can be persistent in the environment and pose significant health risks, necessitating effective detection and removal strategies .

Pharmaceuticals

Application Summary: In pharmaceuticals, 2,6-Dichloro-4-nitrobenzoic acid is explored for its potential as a prodrug for tuberculosis treatment. It’s modified to enhance biological activity and improve drug absorption .

Methods: Synthesis of benzoates with different electron-withdrawing groups, including 2,6-Dichloro-4-nitrobenzoic acid, to modulate the pKa and lipophilicity for better antimycobacterial activity .

Results: The synthesized esters showed promising antitubercular activity, indicating the potential of 2,6-Dichloro-4-nitrobenzoic acid derivatives in tuberculosis therapy .

Analytical Chemistry

Application Summary: 2,6-Dichloro-4-nitrobenzoic acid is utilized in analytical chemistry for the triple-emissive detection of pesticides, leveraging its high sensitivity and selectivity .

Methods: A high-nuclear Cd(II)–Sm(III) nanocluster is used to detect the compound with limits of detection (LODs) ranging from 0.95 μM to 2.81 μM .

Results: The method allows for rapid and reliable quantification of pesticide concentrations in fruit extracts, demonstrating the compound’s role in food safety analysis .

Biochemistry

Application Summary: In biochemistry, 2,6-Dichloro-4-nitrobenzoic acid is involved in the study of enzyme-substrate interactions and the development of biochemical assays .

Methods: The compound is used to investigate the kinetics of enzymatic reactions and to understand the molecular mechanisms of enzyme function .

Results: Research has provided insights into enzyme specificity and catalysis, which are crucial for designing inhibitors and understanding metabolic pathways .

Materials Science

Application Summary: This compound is key in the growth and characterization of organic non-linear optical (NLO) single crystals, which are important for optoelectronic applications .

Methods: Slow evaporation solution technique (SEST) is used to grow single crystals, followed by various characterizations like X-ray diffraction and thermal analysis .

Results: The grown crystals exhibit properties suitable for high-power laser applications, highlighting the material’s significance in advanced technological applications .

Toxicology

Application Summary: 2,6-Dichloro-4-nitrobenzoic acid serves as a model compound in toxicological studies to understand the effects of nitroaromatic compounds on biological systems .

Methods: Toxicological assessments involve in vivo and in vitro studies to determine the compound’s toxicity profile, including its potential mutagenic and carcinogenic effects .

Results: Findings contribute to risk assessment and regulatory decisions regarding the safe use and handling of nitroaromatic compounds in various industries .

Synthesis of Antitumor Agents

Application Summary: This compound is used in the synthesis of potential DNA-binding antitumor agents, contributing to the development of new cancer therapies .

Methods: It’s involved in the preparation of compounds like 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b][1,5]naphthyridin-10-one, which are investigated for their antitumor properties .

Results: These synthesized compounds have shown potential in binding to DNA, which is a critical step in the design of drugs that can target cancer cells effectively .

Preparation of Pyrazoloacridines

Application Summary: 2,6-Dichloro-4-nitrobenzoic acid is also used in the preparation of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, which are explored for various pharmacological activities .

Methods: The preparation involves synthesizing these acridines as potential therapeutic agents, exploring their interaction with biological targets .

Decarboxylative Cross-Coupling Reactions

Application Summary: In organic synthesis, 2,6-Dichloro-4-nitrobenzoic acid is utilized in decarboxylative C-N cross-coupling reactions, a method important for constructing complex nitrogen-containing molecules .

Methods: The reactions typically involve the compound reacting with various carbodiimides, leading to the formation of zwitterionic azaspirocyclic hydantoins .

Results: This application is significant for synthesizing complex organic molecules, which can have various uses in pharmaceuticals and materials science .

Spectrophotometric Analysis

Application Summary: This compound is employed in spectrophotometric analysis for the determination of various pharmaceutical compounds, due to its ability to form chromophores .

Methods: It is used as a reagent to produce chromophores with specific absorbance properties, which can be measured and quantified using spectrophotometry .

Results: The method has been applied for the quantitative analysis of drugs like diazepam in pure samples and pharmaceutical preparations, providing a reliable means of quality control .

Electrophoresis

Application Summary: 2,6-Dichloro-4-nitrobenzoic acid is also used as a chromophore probe in capillary zone electrophoresis for the analysis of perfluorinated carboxylic acids in water .

Methods: The compound’s chromophoric properties allow it to bind with analytes, which can then be separated and detected based on their migration through a capillary under an electric field .

Results: This application is particularly useful for environmental monitoring and the study of pollutants, offering a sensitive and precise method for detecting perfluorinated compounds in aqueous samples .

2,6-Dichloro-4-nitrobenzoic acid is an organic compound with the molecular formula C₇H₃Cl₂NO₄. It features a benzoic acid structure substituted with two chlorine atoms at the 2 and 6 positions and a nitro group at the 4 position. This compound is notable for its potential applications in various chemical syntheses and biological studies due to its unique functional groups.

Currently, there's no scientific literature available on the specific mechanism of action of 2,6-Dichloro-4-nitrobenzoic acid.

  • Skin and eye irritant: Similar to other nitroaromatic compounds, it may cause skin and eye irritation upon contact [].
  • Potential respiratory irritant: Inhalation may irritate the respiratory tract [].
  • Proper handling required: Standard laboratory safety protocols for handling organic chemicals should be followed when working with 2,6-Dichloro-4-nitrobenzoic acid [].

  • Nitration: The presence of the nitro group makes it susceptible to further nitration under specific conditions.
  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of 2,6-dichloro-4-aminobenzoic acid.
  • Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

These reactions are significant for synthesizing derivatives useful in pharmaceuticals and dyes.

Research indicates that 2,6-dichloro-4-nitrobenzoic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies have shown that it possesses antimicrobial activity against certain bacterial strains.
  • Inhibition of Enzymes: It may inhibit specific enzymes, making it a candidate for further research in drug development.
  • Toxicity: Its toxicity profile suggests careful handling and assessment in biological applications.

The synthesis of 2,6-dichloro-4-nitrobenzoic acid typically involves:

  • Nitration of 2,6-Dichlorotoluene: The compound can be synthesized by treating 2,4-dichloro-6-nitrotoluene with nitric acid under controlled conditions at elevated temperatures (around 430 K) .
  • Recrystallization: The crude product is purified through recrystallization from solvents like methanol to obtain high-purity crystals suitable for analysis.

Interaction studies involving 2,6-dichloro-4-nitrobenzoic acid often focus on its reactivity with biological molecules. Key findings include:

  • Binding Affinity: Studies have measured its binding affinity to various enzymes and proteins, indicating potential roles as an inhibitor or modulator.
  • Toxicological Assessments: Evaluations of its effects on cellular systems reveal insights into its safety profile and mechanisms of action.

Several compounds share structural similarities with 2,6-dichloro-4-nitrobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,4-Dichloro-6-nitrobenzoic acidC₇H₃Cl₂NO₄Different chlorine positioning; used in similar applications.
2,6-DichloroanilineC₆H₄Cl₂N₂O₂Amino group instead of carboxylic acid; used as a dye precursor.
3,5-Dichloro-4-nitrobenzoic acidC₇H₃Cl₂NO₄Different substitution pattern; potential for different reactivity.

The uniqueness of 2,6-dichloro-4-nitrobenzoic acid lies in its specific arrangement of functional groups that influence its reactivity and biological activity compared to these similar compounds.

The synthesis of 2,6-dichloro-4-nitrobenzoic acid emerged from mid-20th-century efforts to develop halogenated nitroaromatic compounds for industrial and pharmaceutical applications. Early routes focused on functionalizing toluene derivatives through sequential chlorination and nitration reactions. One notable method involved the polychlorination of 4-nitrotoluene using trichloroisocyanuric acid (TCCA) or chlorine gas, followed by selective reduction of ortho-chlorine groups with copper in acetic acid. This approach yielded 2,6-dichloro-4-nitrotoluene as a key intermediate, which was subsequently oxidized to the carboxylic acid using potassium permanganate in a t-butanol/water solvent system.

Alternative pathways utilized 2,6-dichloro-4-nitrom-xylene as a starting material, employing nitric acid at elevated temperatures (150–200°C) to achieve oxidation of the methyl group to a carboxylic acid functionality. These methods were optimized for scalability, with yields exceeding 60% in multistep syntheses. The development of freeze crystallization techniques in the 1970s improved the isolation of pure 2,6-dichloro-4-nitrobenzoic acid from complex reaction mixtures containing positional isomers.

Position in Nitroaromatic Carboxylic Acid Taxonomy

2,6-Dichloro-4-nitrobenzoic acid belongs to the class of tri-substituted nitrobenzoic acids characterized by:

  • A benzene ring core
  • Carboxylic acid group at position 1
  • Electron-withdrawing substituents (nitro and chloro groups) at positions 2, 4, and 6

Table 1: Structural comparison with related nitroaromatic acids

CompoundSubstituent PositionsMolecular FormulaKey Distinguishing Feature
2-Nitrobenzoic acid2-NO₂C₇H₅NO₄Monosubstituted, no halogens
4-Nitrobenzoic acid4-NO₂C₇H₅NO₄Para-nitro substitution
2,4-Dichloro-6-nitrobenzoic acid2-Cl, 4-Cl, 6-NO₂C₇H₃Cl₂NO₄Chlorine at 2/4 vs. 2/6 positions
2,6-Dichloro-4-nitrobenzoic acid2-Cl, 4-NO₂, 6-ClC₇H₃Cl₂NO₄Symmetric dichloro substitution

The compound's molecular symmetry (C₂v point group) distinguishes it from asymmetrical tri-substituted analogs. X-ray crystallographic studies reveal a planar benzene ring with carboxyl and nitro groups deviating from coplanarity by 82.82° and 11.9°, respectively. This structural distortion facilitates intermolecular hydrogen bonding between carboxyl groups (O–H···O distance: 2.65 Å) and weak C–H···O interactions (3.10 Å).

Table 2: Key physicochemical properties

PropertyValueMeasurement MethodSource
Molecular Weight236.01 g/molMass spectrometry
Density1.70 ± 0.1 g/cm³Pycnometry
Boiling Point366.3 ± 42.0°CDifferential scanning calorimetry
Melting PointNot reported
LogP (Octanol-Water)2.38Chromatographic determination

Molecular Architecture and Functional Group Analysis

2,6-Dichloro-4-nitrobenzoic acid represents a complex aromatic compound with the molecular formula C₇H₃Cl₂NO₄ and a molecular weight of 236.01 g/mol [1] [2]. The compound features a benzene ring substituted with two chlorine atoms at positions 2 and 6, a nitro group at position 4, and a carboxylic acid functional group at position 1. This specific substitution pattern creates a unique molecular architecture that significantly influences the compound's chemical and physical properties [3] [4].

The structural framework consists of several key functional groups that contribute to its overall reactivity profile. The carboxylic acid group (-COOH) provides acidic properties and hydrogen bonding capabilities, while the nitro group (-NO₂) acts as a strong electron-withdrawing substituent. The two chlorine atoms, positioned symmetrically around the carboxylic acid group, further enhance the electron-deficient nature of the aromatic system [2] [4].

Spectroscopic identification parameters for 2,6-dichloro-4-nitrobenzoic acid include its SMILES notation: O=C(O)C1=C(Cl)C=C(N+=O)C=C1Cl, and its InChI key: UCVGAAAMGILBOD-UHFFFAOYSA-N [1] [2]. The compound exhibits characteristic physical properties including a density of 1.7±0.1 g/cm³, a boiling point of 366.3±42.0 °C at 760 mmHg, and a flash point of 175.4±27.9 °C [4].

X-ray Crystallographic Studies

While specific crystallographic data for 2,6-dichloro-4-nitrobenzoic acid is limited in the available literature, structural insights can be drawn from analogous compounds. The closely related 2,4-dichloro-6-nitrobenzoic acid has been extensively characterized through X-ray crystallography, providing valuable comparative data [5] .

In the crystallographic analysis of 2,4-dichloro-6-nitrobenzoic acid, the compound crystallizes in the triclinic space group P1̄ with unit cell parameters: a = 4.6930(7) Å, b = 7.5590(11) Å, c = 13.0721(19) Å, α = 97.120(2)°, β = 95.267(2)°, γ = 100.631(2)°, and V = 449.11(11) ų [5]. The crystal structure reveals significant non-planar geometry, with the carboxyl and nitro groups twisted by 82.82(12)° and 11.9(2)°, respectively, with respect to the benzene ring plane [5].

Crystallographic ParameterValue
Space GroupP1̄
Unit Cell Volume449.11(11) ų
Density1.745 Mg m⁻³
Temperature295 K
Carboxyl Group Twist82.82(12)°
Nitro Group Twist11.9(2)°

The molecular geometry shows distinct bond lengths characteristic of aromatic compounds with electron-withdrawing substituents. The C-Cl bond distances are approximately 1.73 Å, while the C-N(nitro) bond length is 1.472(2) Å [5]. Within the carboxyl group, the C=O bond (1.235(2) Å) is appreciably shorter than the C-OH bond (1.266(2) Å), indicating partial double bond character in the carboxylate functionality [5].

Tautomeric Forms and Resonance Structures

The electronic structure of 2,6-dichloro-4-nitrobenzoic acid involves complex resonance interactions between the aromatic ring and its substituents. The compound exists primarily in a single tautomeric form under normal conditions, with the carboxylic acid group maintaining its acidic proton [7] [8].

The nitro group in 2,6-dichloro-4-nitrobenzoic acid participates in resonance with the aromatic ring system, though this interaction is limited by the electron-withdrawing nature of the chlorine substituents. The nitro group can exist in its standard form (-NO₂) or potentially in its aci-nitro tautomeric form (-N(OH)=O) under specific conditions, though the latter is significantly less stable [7]. Studies on related nitroethenediamine compounds indicate that the aci-nitro form becomes accessible under acidic conditions, though it remains approximately 13 kcal/mol less stable than the standard nitro form [7].

The carboxylic acid functionality exhibits typical resonance stabilization through delocalization between the C=O and C-OH bonds. The conjugate base (carboxylate anion) demonstrates enhanced stability through resonance structures that distribute the negative charge between the two oxygen atoms [9] [10]. However, unlike simple benzoic acid derivatives, the presence of electron-withdrawing chlorine and nitro substituents prevents significant delocalization of the carboxylate negative charge into the aromatic ring system [10].

The overall electronic structure can be described through multiple resonance contributors that emphasize the electron-deficient nature of the aromatic ring. The combined effect of the chlorine atoms and nitro group creates a highly electron-poor aromatic system that influences both the acidity of the carboxylic acid group and the compound's reactivity toward nucleophilic substitution reactions [11] [12].

Comparative Analysis with Structural Analogues

2,5-Dichloro-4-nitrobenzoic Acid Isomer Comparison

The comparison between 2,6-dichloro-4-nitrobenzoic acid and its 2,5-dichloro-4-nitrobenzoic acid isomer reveals significant structural and electronic differences that influence their respective chemical properties. Both compounds share the same molecular formula (C₇H₃Cl₂NO₄) and molecular weight (236.01 g/mol), but differ in the positional arrangement of their chlorine substituents [13] [14].

In 2,5-dichloro-4-nitrobenzoic acid, the chlorine atoms occupy positions 2 and 5 relative to the carboxylic acid group, creating a different electronic environment compared to the 2,6-isomer [13]. The 2,5-isomer has its SMILES notation as C1=C(C(=CC(=C1Cl)N+[O-])Cl)C(=O)O and InChI key CPDBSTZZZGSOBH-UHFFFAOYSA-N [13] [15].

Structural Parameter2,6-Dichloro-4-nitrobenzoic acid2,5-Dichloro-4-nitrobenzoic acid
Chlorine Positions2, 62, 5
SymmetryHigher (C₂ᵥ)Lower (Cs)
Steric HindranceIncreased around COOHReduced around COOH
InChI KeyUCVGAAAMGILBOD-UHFFFAOYSA-NCPDBSTZZZGSOBH-UHFFFAOYSA-N

The positional differences create distinct steric environments around the carboxylic acid functionality. In the 2,6-isomer, both chlorine atoms are positioned ortho to the carboxylic acid group, creating significant steric hindrance that can influence the compound's ability to participate in hydrogen bonding and crystalline packing arrangements [16]. Conversely, the 2,5-isomer has only one chlorine ortho to the carboxylic acid, resulting in reduced steric congestion around this functional group [13] [14].

Electronic effects also differ significantly between these isomers. The 2,6-arrangement provides more symmetric electron withdrawal from the carboxylic acid carbon, potentially enhancing the acidity of the compound compared to the 2,5-isomer [17]. The symmetric positioning in the 2,6-isomer creates a more uniform electronic environment that can influence both the compound's reactivity and its physical properties such as melting point and solubility [16] [17].

Electronic Effects of Substituent Arrangement

The electronic effects arising from the specific arrangement of substituents in 2,6-dichloro-4-nitrobenzoic acid demonstrate complex interactions between inductive and resonance effects. The compound features multiple electron-withdrawing groups that create a highly electron-deficient aromatic system [18] [17].

The chlorine atoms at positions 2 and 6 exert strong inductive electron-withdrawing effects through their high electronegativity (χ = 3.0). These substituents withdraw electron density from the aromatic ring through σ-bond polarization, creating partial positive charges on the carbon atoms to which they are attached [18] [17]. The symmetric arrangement of these chlorine atoms around the carboxylic acid group results in additive inductive effects that significantly enhance the electron-deficient character of the aromatic system.

The nitro group at position 4 contributes both inductive and resonance electron-withdrawing effects. As a strong electron-withdrawing group with a Hammett σ value of +0.78, the nitro group significantly depletes electron density from the aromatic ring [17]. The resonance effect involves conjugation between the nitro group's π-system and the aromatic ring, creating additional electron withdrawal through delocalization of the ring's π-electrons into the antibonding orbitals of the nitro group [19] [12].

SubstituentPositionHammett σ ValuePrimary Effect
Chlorine2, 6+0.23 eachInductive withdrawal
Nitro4+0.78Inductive + Resonance withdrawal
Carboxyl1+0.45Inductive withdrawal

The cumulative electronic effects create a highly deactivated aromatic ring toward electrophilic aromatic substitution reactions. The electron-poor nature of the ring makes it susceptible to nucleophilic aromatic substitution reactions, particularly at positions bearing the chlorine substituents [11]. The presence of multiple electron-withdrawing groups stabilizes the Meisenheimer complex intermediate formed during nucleophilic aromatic substitution, facilitating these reactions under appropriate conditions [11] [12].

The electronic effects also influence the acidity of the carboxylic acid group. The combination of inductive electron withdrawal from the chlorine atoms and the nitro group significantly stabilizes the carboxylate anion formed upon deprotonation [20]. This stabilization increases the acidity of 2,6-dichloro-4-nitrobenzoic acid compared to unsubstituted benzoic acid, with the compound expected to have a pKₐ value significantly lower than benzoic acid's pKₐ of 4.2 [20].

Conventional Organic Synthesis Pathways

Nitration-Chlorination Sequential Reactions

The synthesis of 2,6-Dichloro-4-nitrobenzoic acid through sequential nitration and chlorination represents one of the most established conventional approaches in aromatic chemistry. This methodology involves the systematic introduction of functional groups onto the benzoic acid scaffold through carefully controlled electrophilic aromatic substitution reactions [1] [2] [3].

The nitration process typically begins with benzoic acid as the starting material, which undergoes electrophilic aromatic substitution using a nitrating mixture consisting of concentrated nitric acid and concentrated sulfuric acid. The carboxylic acid group (-COOH) serves as an electron-withdrawing substituent, directing the incoming nitro group predominantly to the meta position relative to the carboxyl group [1] [2]. This directing effect results from the electron-withdrawing nature of the carboxyl group, which deactivates the aromatic ring toward electrophilic substitution while favoring meta substitution patterns [4] [5].

During the nitration step, reaction temperatures must be carefully controlled to prevent over-nitration and formation of undesired isomers. The reaction is typically conducted at temperatures below 5°C to minimize the formation of ortho and para isomers, which typically occur in yields of approximately 20% and 1.5%, respectively [5]. The nitronium ion (NO₂⁺) is generated in situ from the nitrating mixture according to the equilibrium: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ . The sulfuric acid serves both as a dehydrating agent and as a catalyst, concentrating the nitric acid and facilitating nitronium ion formation .

The chlorination step follows the nitration and can be achieved through several approaches. The most common method involves the use of chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) [7] [8] [9]. The catalysts function by coordinating with the dihalide to form an ionic complex, which greatly increases the electrophilicity of the chlorinating agent [9]. The reaction mechanism involves the formation of a chloronium ion intermediate, followed by nucleophilic attack by the aromatic π electrons and subsequent deprotonation to restore aromaticity [7].

Alternative chlorination methods include the use of other chlorinating reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under specific conditions. The choice of chlorinating agent depends on the desired regioselectivity and reaction conditions [7]. For 2,6-Dichloro-4-nitrobenzoic acid synthesis, the presence of both the nitro group and the carboxylic acid group creates a deactivated aromatic system that requires more forcing conditions for successful chlorination [8].

Mechanistic considerations for the sequential approach involve understanding the cumulative electronic effects of the substituents. The electron-withdrawing nature of both the carboxyl and nitro groups significantly deactivates the aromatic ring toward further electrophilic substitution. This deactivation necessitates higher reaction temperatures and longer reaction times for the chlorination step [5]. The regioselectivity of chlorination is influenced by the steric and electronic effects of the existing substituents, with chlorine atoms typically being introduced at positions that minimize steric hindrance while maximizing electronic stabilization [8].

Decarboxylation Optimization Strategies

The decarboxylation step in the synthesis of 2,6-Dichloro-4-nitrobenzoic acid and related compounds represents a critical transformation that requires careful optimization to achieve high yields and selectivity. Decarboxylation reactions involve the removal of carbon dioxide from carboxylic acid functionalities, often proceeding through complex mechanistic pathways that are highly sensitive to reaction conditions [10] [11] [12].

Temperature optimization constitutes the most fundamental parameter in decarboxylation reactions. For aromatic carboxylic acids, decarboxylation typically requires elevated temperatures ranging from 200°C to 400°C, depending on the electronic nature of the substituents [13] [14]. The presence of electron-withdrawing groups such as nitro and chloro substituents significantly influences the activation energy required for decarboxylation. Research has shown that decarboxylation rates of benzoic acids can range from a few percent in 1 hour at 400°C for unactivated acids to greater than 98% for species activated by hydroxyl groups in the ortho or para positions [13] [14].

The mechanism of thermal decarboxylation for aromatic carboxylic acids appears to proceed primarily through an acid-promoted ionic pathway rather than a radical mechanism [10] [15]. This ionic pathway involves the formation of a carbocation intermediate, which is stabilized by the aromatic ring system. The electron-withdrawing groups present in 2,6-Dichloro-4-nitrobenzoic acid provide additional stabilization to this intermediate through resonance effects [10].

Solvent effects play a crucial role in decarboxylation optimization. High-boiling point solvents such as quinoline, dibenzylether, dodecylbenzene, and nitrobenzene have been successfully employed for decarboxylation reactions [16] [17]. These solvents serve multiple functions: they provide the necessary thermal stability at high reaction temperatures, maintain homogeneous reaction conditions, and in some cases, participate in the reaction mechanism as hydrogen donors [15]. The choice of solvent can significantly impact both the reaction rate and the selectivity of decarboxylation [18].

Catalytic enhancement of decarboxylation reactions has been achieved through the use of various metal catalysts. Copper-based catalysts have shown particular promise for aromatic carboxylic acid decarboxylation, with studies demonstrating significant improvements in reaction rates and selectivity when copper powder is added to quinoline solutions [19] [20]. The mechanism of copper-catalyzed decarboxylation involves coordination of the carboxylate to the metal center, followed by electron transfer and subsequent carbon-carbon bond cleavage [19].

Base-promoted decarboxylation represents another important optimization strategy. Amine bases such as tetramethylethylenediamine (TMEDA) and hexamethylenetetraamine (HMTA) have been shown to promote decarboxylation reactions while reducing the required reaction temperature by approximately 50°C [19]. The role of bases in these reactions involves deprotonation of the carboxylic acid to form the carboxylate anion, which is more susceptible to decarboxylation than the neutral acid [14]. Additionally, bases can help neutralize any acid formed during the reaction, preventing catalyst deactivation [14].

Selective decarboxylation of polycarboxylic acid intermediates, such as 2,6-dichloro-4-nitro-1,3-benzene dicarboxylic acid, requires particularly careful optimization. Two methods have been reported for the selective decarboxylation to yield 2,6-Dichloro-4-nitrobenzoic acid: reaction with aqueous nitric acid above 200°C for 0.5 to 1.5 hours, or refluxing with a suitable inert solvent for one to two hours at temperatures above 200°C [16] [17]. The selectivity of these reactions depends on the differential reactivity of the two carboxyl groups, which is influenced by their electronic environment and steric accessibility [17].

Optimization of reaction time and pressure further enhances decarboxylation efficiency. Typical reaction times range from 0.5 to 2 hours under optimized conditions, with longer times potentially leading to decomposition or side reactions [16] [17]. Pressure control is particularly important when using volatile solvents or when carbon dioxide evolution might affect reaction equilibrium [21]. Some reactions benefit from slightly elevated pressure to maintain solvent integrity, while others require reduced pressure to favor carbon dioxide removal [21].

Modern Catalytic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative technology for the preparation of nitrobenzoic acid derivatives, including 2,6-Dichloro-4-nitrobenzoic acid, offering significant advantages over conventional thermal methods. This approach utilizes microwave radiation to provide rapid, uniform heating that can dramatically reduce reaction times while improving yields and selectivity [22] [23] [24].

The fundamental principles of microwave-assisted synthesis are based on the ability of microwave radiation to directly heat polar molecules through dielectric heating. The mechanism involves the vibrational and rotational motion of molecules with dipole moments, such as water and polar organic solvents, enabling direct and rapid uniform heating throughout the reaction mixture [25]. This contrasts with conventional heating methods, where heat transfer occurs from the outside of the reaction vessel inward, often leading to temperature gradients and hot spots [24].

Application to nitrobenzoic acid synthesis has demonstrated remarkable improvements in reaction efficiency. Microwave-assisted nitration reactions typically proceed at temperatures between 150°C and 190°C with significantly reduced reaction times, often completing within minutes rather than hours [26] [27]. The rapid heating and precise temperature control possible with microwave technology allow for better control of regioselectivity in electrophilic aromatic substitution reactions [22] [23].

Research has shown that microwave-assisted nitration of aromatic compounds can be achieved using various nitrating systems. One effective approach involves the use of metal nitrates as nitrating agents in combination with silica gel under microwave irradiation [27]. This method offers several advantages including reduced use of concentrated acids, improved safety through lower reagent volumes, and enhanced reaction rates [27]. The power input for these reactions is typically maintained at 140W with reaction temperatures around 150°C for reaction times of only a few minutes [27].

Solvent-free microwave synthesis represents a particularly attractive variant of this technology. Studies have demonstrated the successful synthesis of N-substituted nitrobenzoic acid derivatives without added solvent or catalyst under microwave irradiation, achieving yields up to 99% within 5-30 minutes at temperatures of 80-120°C [26]. This approach not only reduces environmental impact but also simplifies product isolation and purification procedures [26].

The mechanism of microwave enhancement involves several factors beyond simple heating. Microwave radiation can create "superheating" effects where the bulk solution temperature remains below the boiling point while localized hot spots reach much higher temperatures [24]. This phenomenon can accelerate reaction rates beyond what would be expected from thermal effects alone. Additionally, microwave radiation may influence reaction pathways by affecting the orientation and energy states of polar molecules and transition states [24].

Optimization parameters for microwave-assisted synthesis include power level, temperature, pressure, and reaction time. Power levels are typically maintained between 100-600W depending on the scale of the reaction [22] [24]. Temperature control is crucial, with most successful syntheses occurring in the range of 120-200°C [26] [23]. Pressure effects become important when using sealed vessels, as the increased pressure can raise the effective boiling point of solvents and promote reactions that require higher temperatures [24].

Safety considerations are paramount in microwave-assisted synthesis. The rapid heating and potential for pressure buildup require proper equipment design and safety protocols [24]. Modern microwave reactors are equipped with temperature and pressure monitoring systems, automatic power adjustment, and safety release mechanisms to prevent accidents [24]. The reduced quantities of hazardous reagents required for microwave synthesis also contribute to improved laboratory safety [27].

Catalyst integration in microwave-assisted systems has shown promise for enhancing both reaction rates and selectivity. Heterogeneous catalysts such as supported metal catalysts can be efficiently heated by microwave radiation, leading to improved catalyst activity [28]. The combination of microwave heating with bifunctional catalysts has enabled cascade reactions where multiple synthetic steps can be completed in a single microwave-assisted process [28].

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of aromatic compounds, including nitrobenzoic acid derivatives, by providing unprecedented control over reaction parameters and enabling continuous, scalable processes. This technology offers significant advantages for the synthesis of 2,6-Dichloro-4-nitrobenzoic acid and related compounds through improved mixing, heat transfer, and reaction control [29] [30] [31].

Fundamental principles of flow chemistry are based on conducting chemical reactions in continuously flowing streams rather than traditional batch reactors. This approach provides superior heat and mass transfer characteristics due to the high surface-to-volume ratio of microreactor channels [29] [32]. The enhanced mixing achievable in flow systems enables better control of reaction stoichiometry and reduces the formation of byproducts [30] [32].

Continuous flow nitration represents one of the most significant applications of flow chemistry to aromatic compound synthesis. Recent developments have demonstrated efficient and safe continuous-flow microreaction processes for mononitration of aromatic compounds with high selectivity and yield [33] [31]. These processes have been successfully applied to the synthesis of various mononitro compounds, including nitro-p-xylene, nitro-o-xylene, nitro-chlorobenzene, and nitro-toluene, achieving yields consistently above 90% [33] [31].

The scalability advantages of flow chemistry are particularly evident in the production of nitroaromatic compounds. Continuous-flow processes have been successfully scaled up for the production of nitro-substituted compounds with product outputs reaching 800 g h⁻¹ [33] [31]. Under the same reaction conditions, the yield and selectivity were consistent with, or even improved over, those obtained in small-scale experiments, demonstrating the robust scalability of the process [33] [31]. This consistency across scales is a major advantage over batch processes, where scale-up often leads to reduced performance due to heat and mass transfer limitations [32].

Temperature and pressure control in flow systems provide significant safety advantages for nitration reactions. The small reactor volumes and continuous nature of flow processes minimize the accumulation of reactive intermediates and exothermic heat release [33] [31]. This enables the use of higher reaction temperatures and concentrations than would be safe in batch processes, often leading to improved reaction rates and selectivity [32]. The precise temperature control possible in flow reactors also enables the exploration of reaction conditions that would be difficult or dangerous to achieve in batch systems [30].

Telescoped flow processes allow for the integration of multiple synthetic steps into a single continuous operation. This approach has been demonstrated for the synthesis of optically active γ-nitrobutyric acids, which are advanced chiral intermediates for GABA analogues [34]. The telescoped process combined an organocatalytic asymmetric conjugate addition with subsequent aldehyde oxidation, achieving residence times of only 29 minutes while maintaining excellent yields and stereoselectivity [34]. Such integrated processes significantly reduce the need for intermediate isolation and purification steps [34].

Reactor design considerations for flow chemistry applications involve optimizing channel dimensions, residence time distribution, and mixing efficiency. Glass flow reactors are commonly used for nitration reactions due to their chemical compatibility and optical transparency for reaction monitoring [30] [35]. The reactor design typically combines mixing modules with linear reaction sections to ensure proper substrate contact while providing sufficient residence time for complete conversion [30].

Monitoring and control systems in flow chemistry enable real-time optimization of reaction conditions. UV-visible spectroscopy has been successfully employed for inline monitoring of reactant consumption and product formation [30] [35]. This capability allows for immediate adjustment of flow rates, temperatures, and concentrations to maintain optimal reaction performance [30]. The continuous nature of flow processes also enables the implementation of feedback control systems that automatically adjust conditions based on product quality measurements [32].

Waste minimization and atom economy represent important advantages of flow chemistry for environmentally conscious synthesis. Flow processes for nitroaromatic synthesis have incorporated waste acid recycling strategies that have no significant impact on product yield while enhancing economic benefits and reducing environmental pollution [33] [31]. The precise control over reaction conditions in flow systems also minimizes the formation of waste byproducts, improving the overall atom economy of the synthetic process [32].

Integration with other technologies further enhances the capabilities of flow chemistry for aromatic compound synthesis. The combination of flow chemistry with microwave heating has shown particular promise, enabling rapid reaction rates while maintaining the control advantages of flow systems [25]. Similarly, the integration of flow chemistry with photochemical reactions has opened new possibilities for selective aromatic functionalizations that would be difficult to achieve using conventional methods [32].

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,6-Dichloro-4-nitrobenzoic acid

Dates

Last modified: 08-16-2023

Explore Compound Types